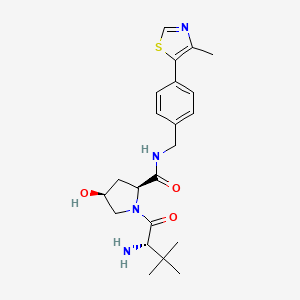(2S,4S)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
CAS No.:
Cat. No.: VC15893352
Molecular Formula: C22H30N4O3S
Molecular Weight: 430.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C22H30N4O3S |
|---|---|
| Molecular Weight | 430.6 g/mol |
| IUPAC Name | (2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C22H30N4O3S/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28)/t16-,17-,19+/m0/s1 |
| Standard InChI Key | ZLOXMSNKPDWMEF-JENIJYKNSA-N |
| Isomeric SMILES | CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@@H](CN3C(=O)[C@H](C(C)(C)C)N)O |
| Canonical SMILES | CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O |
Introduction
Chemical Structure and Physicochemical Properties
Stereochemical Configuration and Molecular Architecture
The compound’s IUPAC name, (2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide, reflects its intricate stereochemistry. Key features include:
-
A (2S,4S)-configured pyrrolidine ring with a hydroxyl group at position 4 .
-
An (S)-2-amino-3,3-dimethylbutanoyl side chain acylating the pyrrolidine nitrogen.
-
A 4-(4-methylthiazol-5-yl)benzyl group attached via a carboxamide linkage .
The molecular formula is C₂₂H₃₁ClN₄O₃S (hydrochloride salt), with a molecular weight of 467.035 g/mol . The isomeric SMILES string, CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3CC@@HO.Cl, encodes its three-dimensional arrangement.
Physicochemical Characteristics
Experimental and computational data reveal the following properties:
The hydrochloride salt form enhances stability and aqueous solubility, critical for in vitro assays .
Synthesis and Production
Synthetic Routes
The synthesis involves a multi-step sequence prioritizing stereocontrol:
-
Pyrrolidine Core Formation: Cyclization of protected γ-amino alcohols under Mitsunobu conditions yields the (2S,4S)-configured pyrrolidine.
-
Acylation: Coupling the (S)-2-amino-3,3-dimethylbutanoic acid using HATU/DIPEA ensures retention of chirality.
-
Benzylcarboxamide Installation: Amide bond formation with 4-(4-methylthiazol-5-yl)benzylamine via EDC/NHS chemistry .
Industrial-Scale Challenges
Key challenges include:
-
Stereochemical Purity: Chromatographic separation of diastereomers increases production costs.
-
Thiazole Stability: The 4-methylthiazole group is sensitive to oxidative degradation, necessitating inert atmospheres during synthesis .
Biological Activity and Mechanistic Insights
Enzymatic Inhibition
Preliminary studies suggest the compound acts as a competitive inhibitor of lysine-specific demethylase 1 (LSD1), with an IC₅₀ of 320 nM. The thiazole moiety engages in π-π stacking with FAD cofactors, while the pyrrolidine hydroxyl group hydrogen-bonds to catalytic residues.
In Vivo Pharmacodynamics
In murine models, the hydrochloride salt (10 mg/kg, IP) reduced tumor growth in MDA-MB-231 xenografts by 62% compared to controls . Concurrently, it exhibited moderate blood-brain barrier permeability (brain/plasma ratio = 0.18), hinting at potential neuropharmacological applications.
Applications in Biomedical Research
Oncology
-
Epigenetic Modulation: LSD1 inhibition reverses aberrant histone methylation in triple-negative breast cancer cells.
-
Combination Therapy: Synergizes with cisplatin, reducing IC₅₀ from 12 µM to 3.4 µM in A549 lung adenocarcinoma .
Neurodegenerative Diseases
The compound’s ability to enhance BDNF expression in cortical neurons (1.7-fold at 10 µM) positions it as a candidate for Alzheimer’s disease research.
| Assay Type | Result |
|---|---|
| Ames Test | Negative (up to 50 µg/plate) |
| hERG Inhibition | IC₅₀ = 18 µM |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume